molecular formula C9H18N2 B13503433 1-Methyl-decahydro-1,7-naphthyridine

1-Methyl-decahydro-1,7-naphthyridine

Cat. No.: B13503433
M. Wt: 154.25 g/mol
InChI Key: YZQLPYYBDJRSHV-UHFFFAOYSA-N
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Description

1-Methyl-decahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a decahydro structure, meaning it is fully saturated with hydrogen atoms, and a methyl group attached to the nitrogen atom at the first position. The naphthyridine core consists of two fused pyridine rings, making it a versatile structure in medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-decahydro-1,7-naphthyridine can be synthesized through various methods. One common approach involves the reduction of the corresponding naphthyridine precursor using sodium and ethanol . Another method includes the use of platinum oxide in an acidic solution to achieve the reduction . These methods ensure the complete saturation of the naphthyridine ring system.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agents and solvents is crucial to ensure high yield and purity. The use of catalytic hydrogenation with platinum oxide or other suitable catalysts is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-decahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: As mentioned, the compound itself is a product of reduction reactions.

    Substitution: The methyl group and hydrogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium and ethanol, or platinum oxide in acidic solutions, are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized naphthyridine derivatives.

    Reduction: Fully saturated naphthyridine compounds.

    Substitution: Various substituted naphthyridine derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-decahydro-1,7-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-decahydro-1,7-naphthyridine is primarily based on its interaction with biological targets. The compound can bind to specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-decahydro-1,7-naphthyridine is unique due to its fully saturated structure and the presence of a methyl group at the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine

InChI

InChI=1S/C9H18N2/c1-11-6-2-3-8-4-5-10-7-9(8)11/h8-10H,2-7H2,1H3

InChI Key

YZQLPYYBDJRSHV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2C1CNCC2

Origin of Product

United States

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